tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Overview
Description
The compound tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a chemical entity that appears to be related to various research areas, including the synthesis of pharmaceutical intermediates and the study of chemical reactions and molecular structures. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives is well-documented in the literature. For instance, the large-scale preparation of an intermediate for nicotinic acetylcholine receptor agonists involved a one-pot process with key transformations such as debenzylation and ring hydrogenation . Another study reported the synthesis of anti-inflammatory pyrrolidin-2-ones, which included the formation of a compound with a tert-butyl group and a methoxy(methyl)carbamoyl moiety . These methods could potentially be adapted for the synthesis of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized by spectroscopic methods such as NMR. For example, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was studied using 1H and 13C NMR spectra, revealing information about the conformational equilibrium of these compounds . Similarly, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate was elucidated, showing that the pyrrolidinone ring adopts an envelope conformation . These studies provide a framework for analyzing the molecular structure of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives with various reagents can lead to a variety of products. For instance, the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yielded peroxidic intermediates, which could be further reacted with nucleophiles to produce substituted pyrroles . This indicates that tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal structure of related compounds, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, revealed intermolecular hydrogen bonding patterns . Additionally, the thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine derivatives provided insights into their stability and intramolecular interactions . These findings can be used to infer the properties of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, such as solubility, melting point, and potential for forming crystals.
Scientific Research Applications
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Synthesis and Biological Evaluation of Derivatives
- Field : Organic Chemistry, Biochemistry
- Application : Two derivatives of N-Boc piperazine were synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .
- Results : The compounds were found to be moderately active against several microorganisms .
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Removal of Methyl tert-Butyl Ether
- Field : Environmental Science
- Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority .
- Methods : Single technologies have limitations that can be addressed through the combination of various processes . Adsorption and oxidation combined process is used to remove methyl tert-butyl ether .
- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVRHJIGNMLCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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